molecular formula C8H8O2 B1195853 2-Hydroxyacetophenone CAS No. 582-24-1

2-Hydroxyacetophenone

Cat. No.: B1195853
CAS No.: 582-24-1
M. Wt: 136.15 g/mol
InChI Key: ZWVHTXAYIKBMEE-UHFFFAOYSA-N
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Description

2-hydroxyacetophenone is a monohydroxyacetophenone that is acetophenone in which one of the methyl hydrogens has been replaced by a hydroxy group. It is a primary alcohol, a primary alpha-hydroxy ketone and a monohydroxyacetophenone.
This compound is a natural product found in Carissa spinarum, Scutellaria baicalensis, and Carissa edulis with data available.

Mechanism of Action

Target of Action

2-Hydroxyacetophenone is a versatile building block in organic chemistry, serving many different applications such as specialty polymers, pharmaceuticals, and fine chemicals . It is used as a starting material for the synthesis of enantioselective 1R-phenyl-1,2-ethanediol in the presence of a rhodium(III) catalyst by asymmetric transfer hydrogenation . It also forms complexes with Co(II), Cd(II), Hg(II), and U(VI)O(2) ions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in the synthesis of enantioselective 1R-phenyl-1,2-ethanediol, this compound undergoes asymmetric transfer hydrogenation in the presence of a rhodium(III) catalyst . In the formation of complexes with metal ions, it acts as a ligand, binding to the metal ions to form stable complexes .

Biochemical Pathways

This compound is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in acetone/water using both K2CO3 and pyridine as bases . The products are mainly β-diketone, which then undergo cyclization to produce high-yield flavonoids .

Result of Action

The action of this compound results in the formation of various compounds. For instance, it can lead to the synthesis of enantioselective 1R-phenyl-1,2-ethanediol , complexes with metal ions , and flavonoids . These compounds have diverse applications in specialty polymers, pharmaceuticals, and fine chemicals .

Action Environment

The action of this compound is influenced by the reaction environment. For example, the synthesis of flavonoids requires a specific ratio of acetone/water and the presence of K2CO3 and pyridine as bases . The temperature and pressure conditions also affect the reaction outcomes .

Properties

IUPAC Name

2-hydroxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVHTXAYIKBMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060388
Record name Ethanone, 2-hydroxy-1-phenyl-
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582-24-1
Record name α-Hydroxyacetophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=582-24-1
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Record name omega-Hydroxyacetophenone
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Record name 2-Hydroxyacetophenone
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Record name Ethanone, 2-hydroxy-1-phenyl-
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Record name Ethanone, 2-hydroxy-1-phenyl-
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Record name 2-hydroxy-1-phenylethan-1-one
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Record name 2-HYDROXYACETOPHENONE
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Synthesis routes and methods I

Procedure details

About 13 parts of bromine was added with stirring to a mixture of 474.6 parts of acetophenone in about 640 parts of methanol, while the mixture was stirred and maintained at a temperature between 5°-10° C. Hydrogen bromide gas was then introduced into the mixture until bromine coloration disappeared, at which point an additional amount of bromine was added over a 2 hour period to make a total of 631.3 parts. There was then added 71 parts of water while the mixture was stirred and externally cooled for a period of about 30 minutes. An excess of about 2700 parts of water was then slowly added to effect the precipitation in the form of crystals of α-bromo acetophenone from the mixture. The crystals were decanted by means of a vacuum siphon, washed, then neutralized with a 20% sodium hydroxide solution and decanted to dryness. There was then added about 940 parts water, 1600 parts of methanol, 333 parts of sodium bicarbonate and a sodium formate solution prepared from 161 parts of 90% formic acid and sufficient sodium hydroxide to neutralize the acid. The mixture was heated at 60° C. with vigorous stirring for 7 hours after which time it was cooled to ambient temperature and filtered. Based on method of preparation and gas chromatographic analysis of the mixture there was produced α-hydroxy acetophenone in quantitative yields.
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Synthesis routes and methods II

Procedure details

85% Ethanolic solution (1200 mL) of 2-bromo-1-phenylethanone (99.52 g, 500 mmol) and sodium formate (215.0 g, 3160 mol) was heated to reflux for 5 hours. After the solvent was evaporated in vacuo, water (1000 mL) was added to the residue and extraction with ethyl acetate was conducted. The organic layers were combined and dried over anhydrous sodium sulfate and the solvent was evaporated therefrom in vacuo. Petroleum ether was added to the residual oily product to crystallize whereupon 2-hydroxy-1-phenylethanone (59.67 g, 88%) was produced. Mp. 86-89° C. 1H-NMR (DMSO-d6) δ: 4.81 (d, J=5.8 Hz, 2H), 5.07 (t, J=5.8 Hz, 1H), 7.50-7.55 (m, 2H), 7.63-7.67 (m, 1H), 7.92-7.95 (m, 2H)
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Synthesis routes and methods III

Procedure details

About 13 parts of bromine was added with stirring to a mixture of 474.6 parts of acetophenone in about 640 parts of methanol, while the mixture was stirred and maintained at a temperature between 5°-10° C. Hydrogen bromide gas was then introduced into the mixture until bromide coloration disappeared, at which point an additional amount of bromine was added over a 2 hour period to make a total of 631.3 parts. There was then added 71 parts of water while the mixture was stirred and externally cooled for a period of about 30 minutes. An excess of about 2700 parts of water was then slowly added to effect the precipitation in the form of crystals of α-bromo acetophenone from the mixture. The crystals were decanted by means of a vacuumed siphon, washed, then neutralized with a 20% sodium hydroxide solution, and decanted to dryness. There was then added about 940 parts water, 1600 parts of methanol, 333 parts of sodium bicarbonate and a sodium formate solution prepared from 161 parts of a 90% formic acid and sufficient sodium hydroxide to neutralize the acid. The mixture was heated to 60° C. with vigorous stirring for 7 hours after which time it was cooled to ambient temperature and filtered. Based on method of preparation and gas chromatographic analysis of the mixture, there was produced α-hydroxyacetophenone in quantitative yields.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyacetophenone
Reactant of Route 2
2-Hydroxyacetophenone
Reactant of Route 3
2-Hydroxyacetophenone
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
2-Hydroxyacetophenone
Reactant of Route 6
2-Hydroxyacetophenone

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